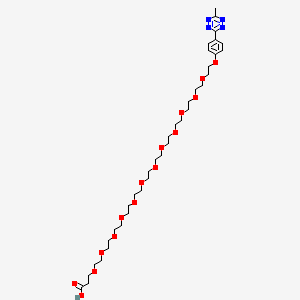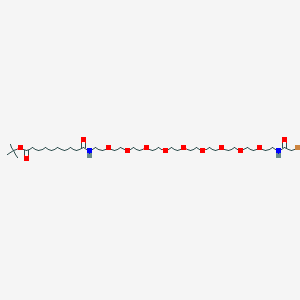
Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc is a polyethylene glycol (PEG)-based proteolysis targeting chimera (PROTAC) linker. This compound is primarily used in the synthesis of PROTACs, which are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. The compound’s structure includes a bromoacetamido group, a PEG9 spacer, an ethylcarbamoyl linker, and a Boc-protected amine, making it a versatile tool in chemical biology and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc typically involves several steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG9 spacer. This is often achieved through nucleophilic substitution reactions.
Ethylcarbamoylation: The ethylcarbamoyl linker is introduced by reacting the intermediate with ethyl isocyanate.
Boc Protection: Finally, the amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as purification techniques like chromatography and crystallization to ensure high purity of the final product .
化学反応の分析
Types of Reactions
Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromoacetamido group is highly reactive towards nucleophiles, making it suitable for conjugation reactions.
Deprotection: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Hydrolysis: The compound can undergo hydrolysis under basic or acidic conditions, affecting the PEG and carbamoyl linkers.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Boc deprotection is usually performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Basic hydrolysis can be achieved using sodium hydroxide (NaOH), while acidic hydrolysis uses hydrochloric acid (HCl).
Major Products
Conjugates: When reacted with nucleophiles, the major products are conjugates where the nucleophile is attached to the PEG9 linker.
Deprotected Amines: After Boc deprotection, the major product is the free amine derivative of the compound
科学的研究の応用
Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, particularly in the development of PROTACs.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Plays a role in drug discovery, particularly in the design of targeted therapies for diseases like cancer.
Industry: Utilized in the production of specialized reagents and tools for biochemical research
作用機序
The primary mechanism of action for Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc involves its role as a linker in PROTACs. PROTACs function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG9 spacer provides flexibility and solubility, while the bromoacetamido group facilitates conjugation to the target protein or ligand .
類似化合物との比較
Similar Compounds
Bromoacetamido-PEG4-ethylcarbamoyl-C4-Boc: Similar structure but with a shorter PEG spacer.
Bromoacetamido-PEG12-ethylcarbamoyl-C4-Boc: Similar structure but with a longer PEG spacer.
Bromoacetamido-PEG9-methylcarbamoyl-C4-Boc: Similar structure but with a methylcarbamoyl linker instead of ethylcarbamoyl.
Uniqueness
Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc is unique due to its optimal PEG9 spacer length, which balances solubility and flexibility, and its ethylcarbamoyl linker, which provides stability and reactivity suitable for a wide range of applications in PROTAC synthesis .
特性
IUPAC Name |
tert-butyl 6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H61BrN2O13/c1-32(2,3)48-31(38)7-5-4-6-29(36)34-8-10-39-12-14-41-16-18-43-20-22-45-24-26-47-27-25-46-23-21-44-19-17-42-15-13-40-11-9-35-30(37)28-33/h4-28H2,1-3H3,(H,34,36)(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDWEAZOLRKHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H61BrN2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B8106661.png)

